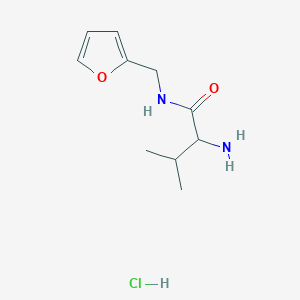

2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride

Description

Chemical Name: 2-Amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride CAS No.: 1236256-49-7 Molecular Formula: C₁₀H₁₇ClN₂O₂ Molecular Weight: 232.71 g/mol Storage: Stable under dry conditions at room temperature .

This compound belongs to the class of substituted butanamide derivatives, characterized by a 2-amino-3-methylbutanamide backbone modified with a furan-2-ylmethyl substituent on the amide nitrogen.

Properties

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8;/h3-5,7,9H,6,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVCSSLHSCBEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236256-49-7 | |

| Record name | Butanamide, 2-amino-N-(2-furanylmethyl)-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236256-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride typically involves the reaction of 2-furylmethylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The amide group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Substituted amides and other derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been utilized across several domains:

Chemistry

- Chiral Auxiliary : It serves as a chiral auxiliary in organic synthesis, facilitating the production of enantiomerically pure compounds. This is crucial in the synthesis of pharmaceuticals where stereochemistry plays a vital role in biological activity.

Biology

- Enzyme Inhibition Studies : Research indicates that it can modulate enzyme activity, impacting metabolic pathways. For instance, studies have shown its potential to inhibit specific enzymes involved in amino acid metabolism.

Medicine

- Therapeutic Potential : Investigations into its pharmacological properties suggest it may have applications in treating neurological disorders by modulating neurotransmitter systems such as serotonin and dopamine pathways. Preliminary studies indicate possible anxiolytic and antidepressant-like effects.

Study 1: Enzyme Interaction

A study conducted by researchers at a leading university examined the effects of 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride on branched-chain amino acid metabolism. The findings suggested that the compound significantly influenced the production of metabolites essential for flavor compounds in fermented foods, highlighting its application in food science.

Study 2: Neurological Impact

Another investigation analyzed the compound's interaction with neurotransmitter systems in animal models. Results indicated that it could enhance serotonin receptor activity, suggesting therapeutic implications for anxiety and depression. However, further research is required to establish concrete therapeutic guidelines.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Functional Group Impact on Properties

- Aromatic vs. Aliphatic Substituents: The furan-2-ylmethyl group in the target compound provides moderate aromaticity and hydrogen-bonding capacity, balancing solubility (polarity) and membrane permeability . The cyclopentyl group in CAS 1236262-43-3 enhances lipophilicity, favoring interactions with hydrophobic biological targets .

- Polar Functional Groups: The hydroxy group in CAS 102185-21-7 significantly increases polarity, making it more water-soluble but less likely to cross lipid membranes .

Stereochemical Considerations :

Research and Commercial Relevance

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-N-(2-furylmethyl)-3-methylbutanamide hydrochloride?

A common approach involves coupling the furylmethylamine moiety with a protected amino acid derivative, followed by HCl-mediated deprotection. For example, analogous procedures (e.g., methyl ester deprotection using HCl in dioxane ) can be adapted. Key steps:

- Use of carbodiimides (e.g., EDC) for amide bond formation .

- Acidic workup (e.g., HCl/dioxane) to isolate the hydrochloride salt .

- Characterization via -NMR to confirm structural integrity (e.g., detection of furan protons at δ ~7.5–8.0 ppm) .

Q. How should researchers characterize the purity and structural identity of this compound?

Employ a combination of analytical techniques:

Q. What are the solubility properties of this compound in common laboratory solvents?

The hydrochloride salt is typically soluble in polar solvents:

- Water : Limited solubility (<1 mg/mL) due to hydrophobic furan and methyl groups .

- DMSO/DMF : High solubility (>50 mg/mL) for in vitro assays .

- Ethanol/Methanol : Moderate solubility (~10–20 mg/mL) for recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across studies?

Methodological variations (e.g., pH, temperature) often cause discrepancies. To standardize:

Q. What strategies mitigate instability during long-term storage?

Stability depends on storage conditions:

Q. How can researchers investigate the compound’s potential biological activity?

- Enzyme Assays : Screen against neurological targets (e.g., glutamate receptors) using fluorescence polarization .

- Cellular Uptake : Label with a fluorescent tag (e.g., FITC) to track permeability in blood-brain barrier models .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products in serum .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

Q. How should researchers address conflicting NMR data between synthetic batches?

- Deuterated Solvent Screening : Test in DMSO-d vs. CDCl to identify solvent-induced shifts .

- Variable Temperature NMR : Assess conformational flexibility of the furan-methyl group .

- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping methyl signals) .

Q. Key Considerations for Methodological Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.